molecular formula C24H36N7O13P B1200082 3''-Adenylylspectinomycin

3''-Adenylylspectinomycin

Cat. No.: B1200082
M. Wt: 661.6 g/mol
InChI Key: YWELMMKQVLJFMW-QEYXCPIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-O-[{[(2R,4aR,5aR,6S,7R,8R,9S,9aS,10aS)-4a,7-dihydroxy-2-methyl-6,8-bis(methylamino)-4-oxodecahydro-2N-pyrano[2,3-b][1,4]benzodioxin-9-yl]oxy}(hydroxy)phosphoryl]adenosine is a purine ribonucleoside monophosphate and a pyranobenzodioxin.

Properties

Molecular Formula

C24H36N7O13P

Molecular Weight

661.6 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(1S,3S,5R,8R,10R,11S,12R,13R,14S)-8,12-dihydroxy-5-methyl-11,13-bis(methylamino)-7-oxo-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-14-yl] hydrogen phosphate

InChI

InChI=1S/C24H36N7O13P/c1-8-4-10(32)24(36)23(40-8)42-19-17(43-24)11(26-2)15(34)12(27-3)18(19)44-45(37,38)39-5-9-14(33)16(35)22(41-9)31-7-30-13-20(25)28-6-29-21(13)31/h6-9,11-12,14-19,22-23,26-27,33-36H,4-5H2,1-3H3,(H,37,38)(H2,25,28,29)/t8-,9-,11+,12-,14-,15-,16-,17-,18+,19+,22-,23+,24+/m1/s1

InChI Key

YWELMMKQVLJFMW-QEYXCPIGSA-N

SMILES

CC1CC(=O)C2(C(O1)OC3C(O2)C(C(C(C3OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)NC)O)NC)O

Isomeric SMILES

C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@H]3[C@H](O2)[C@H]([C@H]([C@H]([C@@H]3OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)NC)O)NC)O

Canonical SMILES

CC1CC(=O)C2(C(O1)OC3C(O2)C(C(C(C3OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)NC)O)NC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3''-Adenylylspectinomycin
Reactant of Route 2
3''-Adenylylspectinomycin
Reactant of Route 3
3''-Adenylylspectinomycin
Reactant of Route 4
3''-Adenylylspectinomycin
Reactant of Route 5
3''-Adenylylspectinomycin
Reactant of Route 6
3''-Adenylylspectinomycin

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